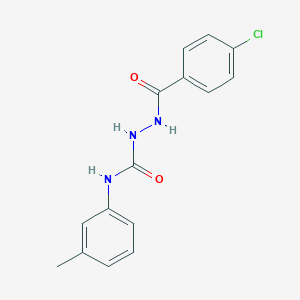
2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is a chemical compound with a complex structure that includes a chlorobenzoyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 4-chlorobenzoyl chloride with N-(3-methylphenyl)hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorobenzoyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzoyl)-N-phenylhydrazinecarboxamide
- 2-(4-chlorobenzoyl)-N-(4-methylphenyl)hydrazinecarboxamide
- 2-(4-bromobenzoyl)-N-(3-methylphenyl)hydrazinecarboxamide
Uniqueness
2-(4-CHLOROBENZOYL)-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is unique due to the specific positioning of the chlorobenzoyl and methylphenyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain synthetic applications or as a specific probe in biological studies.
Properties
Molecular Formula |
C15H14ClN3O2 |
|---|---|
Molecular Weight |
303.74g/mol |
IUPAC Name |
1-[(4-chlorobenzoyl)amino]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-3-2-4-13(9-10)17-15(21)19-18-14(20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
InChI Key |
ZQEYOTMKKYVDED-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-chlorobenzoyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B450395.png)
![Ethyl 5-isopropyl-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450396.png)
![2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B450397.png)
![N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide](/img/structure/B450400.png)
![N-{3-[N-(5-chloro-2-methoxybenzoyl)ethanehydrazonoyl]phenyl}-2-ethylbutanamide](/img/structure/B450401.png)
![Methyl 4-(4-tert-butylphenyl)-5-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450404.png)
![2-Chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl acetate](/img/structure/B450405.png)
![2-(4-chlorophenyl)-N-{4-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450407.png)
![5-bromo-N-{4-[N-(3,5-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B450408.png)
![5-[(2-chlorophenoxy)methyl]-N'-(2,4-dimethoxy-3-methylbenzylidene)-2-furohydrazide](/img/structure/B450411.png)
![2-{2-[2-(aminocarbonyl)carbohydrazonoyl]-4-bromophenoxy}-N-benzylacetamide](/img/structure/B450414.png)
![Ethyl {2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B450415.png)
![4-tert-butyl-N'-[2-(2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B450416.png)
![5-chloro-N-[2-({5-chloro-2-nitrobenzoyl}amino)-1-methylethyl]-2-nitrobenzamide](/img/structure/B450417.png)
